Keto Diclofenac Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

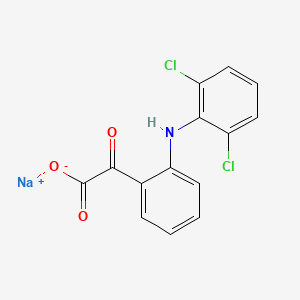

Keto Diclofenac Sodium Salt is a derivative of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. Diclofenac is commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . The sodium salt form of diclofenac enhances its solubility and bioavailability, making it more effective for oral administration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keto Diclofenac Sodium Salt typically involves the reaction of diclofenac with sodium hydroxide. The process begins with the preparation of diclofenac by reacting 2,6-dichloroaniline with chloroacetic acid to form 2-(2,6-dichlorophenylamino)phenylacetic acid. This intermediate is then reacted with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified through crystallization and filtration to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Keto Diclofenac Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid and sulfuric acid.

Major Products

Oxidation: Hydroxylated derivatives of diclofenac.

Reduction: Hydroxylated forms of diclofenac.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Keto Diclofenac Sodium Salt has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the reactivity of NSAIDs and their derivatives.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Studied for its therapeutic potential in treating inflammatory diseases and pain management.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems

Mechanism of Action

Keto Diclofenac Sodium Salt exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Diclofenac Potassium Salt: Another salt form of diclofenac with faster absorption and onset of action compared to the sodium salt.

Ketoprofen: A similar NSAID with comparable anti-inflammatory and analgesic properties.

Ibuprofen: Another widely used NSAID with similar mechanisms of action.

Uniqueness

Keto Diclofenac Sodium Salt is unique due to its enhanced solubility and bioavailability, making it more effective for oral administration. Its specific inhibition of COX-2 over COX-1 also contributes to its reduced gastrointestinal side effects compared to other NSAIDs .

Biological Activity

Keto Diclofenac Sodium Salt is a derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. This compound exhibits significant biological activity, primarily through its action as a cyclooxygenase (COX) inhibitor. The following sections detail its mechanisms, pharmacokinetics, case studies, and research findings.

Keto Diclofenac acts by inhibiting the cyclooxygenase enzymes COX-1 and COX-2, which are pivotal in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain. The inhibition of these enzymes leads to decreased levels of prostaglandins, thereby exerting analgesic and anti-inflammatory effects.

The selectivity of Keto Diclofenac for COX-2 over COX-1 is notable, making it a preferred choice for treating inflammatory conditions while potentially reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Pharmacokinetics

Keto Diclofenac is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 10 minutes to 2 hours, depending on the formulation and individual gastrointestinal conditions. Its pharmacokinetic profile is influenced by:

- Formulation : The sodium salt form enhances solubility in the duodenum compared to the stomach's acidic environment.

- Metabolism : Primarily occurs in the liver via conjugation to glucuronic acid, forming metabolites that can exhibit different biological activities .

Table 1: Pharmacokinetic Properties of Keto Diclofenac

| Property | Value |

|---|---|

| Molecular Weight | 318.14 g/mol |

| Peak Plasma Concentration | 10 min - 2 h |

| Half-Life | Approximately 1-2 hours |

| Metabolism | Hepatic (UGT2B7 enzyme) |

Biological Activity

Keto Diclofenac demonstrates a range of biological activities beyond its anti-inflammatory effects:

- Anti-proliferative Effects : Studies indicate that it may inhibit cell proliferation in certain cancer cell lines.

- Inhibition of Platelet Aggregation : It has been shown to reduce platelet aggregation, which can be beneficial in cardiovascular applications .

Case Studies

- Chronic Pain Management : A clinical trial involving patients with osteoarthritis demonstrated that Keto Diclofenac provided significant pain relief compared to placebo, with a favorable safety profile regarding gastrointestinal complications .

- Postoperative Pain Relief : In a study assessing postoperative pain management, patients administered Keto Diclofenac reported lower pain scores and required fewer rescue analgesics compared to those receiving traditional NSAIDs .

Research Findings

Recent studies have focused on the transformation products of Diclofenac and their interactions with other compounds. For instance:

- Interaction with Chlorogenic Acid : Research indicated that chlorogenic acid could enhance the anti-inflammatory effects of Keto Diclofenac through synergistic mechanisms .

- Toxicological Studies : Investigations into the toxicological profiles have revealed that while Keto Diclofenac is effective at therapeutic doses, higher doses may lead to renal toxicity, necessitating careful monitoring during treatment .

Properties

Molecular Formula |

C14H8Cl2NNaO3 |

|---|---|

Molecular Weight |

332.1 g/mol |

IUPAC Name |

sodium;2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetate |

InChI |

InChI=1S/C14H9Cl2NO3.Na/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(19)20;/h1-7,17H,(H,19,20);/q;+1/p-1 |

InChI Key |

SLKWORWIFRJWLC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.